4-(Trifluoromethyl)aniline

Catalog No.
S591438
CAS No.
455-14-1
M.F
C7H6F3N
M. Wt
161.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)aniline

CAS Number

455-14-1

Product Name

4-(Trifluoromethyl)aniline

IUPAC Name

4-(trifluoromethyl)aniline

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2

InChI Key

ODGIMMLDVSWADK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)N

Synonyms

USP Leflunomide Related Compound A; 4-(Trifluoromethyl)benzenamine; 4-Amino-α,α,α-benzotrifluoride; 4-Aminobenzotrifluoride; NSC 10337; p-(Trifluoromethyl)aniline; p-Amino-α,α,α-trifluorotoluene; p-Aminobenzotrifluoride; p-Trifluoromethylphenylamine;

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N

Synthetic Building Block:

-(Trifluoromethyl)aniline serves as a valuable building block in the synthesis of more complex molecules due to the presence of the trifluoromethyl group (CF3) and the amine group (NH2). The CF3 group introduces unique electronic and steric properties, influencing the reactivity and functionality of the final molecule.

Several research studies have utilized 4-(trifluoromethyl)aniline in the synthesis of diverse compounds, including:

  • Pharmaceuticals: The trifluoromethyl group can enhance the drug-like properties of molecules by improving their metabolic stability and membrane permeability. Studies have explored the use of 4-(trifluoromethyl)aniline in the synthesis of potential anti-cancer and anti-inflammatory agents [].
  • Functional Materials: The combination of electron-withdrawing CF3 and electron-donating NH2 groups in 4-(trifluoromethyl)aniline makes it a versatile building block for designing functional materials like organic semiconductors and liquid crystals [].

Precursor for Further Functionalization:

The presence of the reactive amine group allows for further functionalization of 4-(trifluoromethyl)aniline through various chemical reactions. This enables the creation of diverse derivatives with tailored properties for specific research applications.

Examples include:

  • Catalyst Design: Researchers have investigated the use of 4-(trifluoromethyl)aniline derivatives as ligands in transition metal catalysts, potentially leading to improved efficiency and selectivity in various chemical reactions [].
  • Sensor Development: Functionalized 4-(trifluoromethyl)aniline derivatives can be employed in the development of sensors for the detection of specific molecules due to their ability to interact with target analytes through various binding mechanisms.

Research into its own Properties:

Beyond its role as a building block or precursor, 4-(trifluoromethyl)aniline itself is a subject of research due to its unique properties. Studies have investigated its:

  • Physical and Chemical Properties: Researchers have characterized the various physical and chemical properties of 4-(trifluoromethyl)aniline, including its solubility, melting point, boiling point, and reactivity, which are crucial for understanding its behavior in different applications.
  • Biological Activity: Some studies have explored the potential biological activity of 4-(trifluoromethyl)aniline itself, investigating its effects on various biological systems, although further research is needed to fully understand its potential benefits or risks.

4-(Trifluoromethyl)aniline, also known as alpha,alpha,alpha-Trifluoro-p-toluidine or 4-Aminobenzotrifluoride, is an aromatic amine characterized by the presence of a trifluoromethyl group attached to the para position of the aniline structure. Its chemical formula is C7H6F3N, and it has a molecular weight of 175.13 g/mol. This compound appears as a colorless liquid or pale yellow solid with a melting point of approximately 38 °C and a boiling point of 117.5 °C at reduced pressure .

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially altering its reactivity compared to other anilines. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

4-(Trifluoromethyl)aniline itself is not widely studied for its biological activity. However, due to the presence of the amine group, it can serve as a precursor for the synthesis of various bioactive molecules. For example, it can be used to prepare pharmaceuticals, agrochemicals, and functional materials []. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.

4-(Trifluoromethyl)aniline is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
Typical for aromatic amines. Notable reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions on the aromatic ring.
  • Coupling Reactions: It can undergo coupling reactions with acyl chlorides to form amides, as demonstrated in studies where 4-(trifluoromethyl)aniline was reacted with cinnamoyl chloride to yield N-cinnamoyl-4-(trifluoromethyl)aniline .
  • Grignard Reactions: The compound can react with Grignard reagents to form trialkylmethyl derivatives, showcasing its versatility in synthetic applications .

Several synthesis methods have been developed for 4-(trifluoromethyl)aniline:

  • Direct Fluorination: One common method involves the direct fluorination of aniline derivatives using fluorinating agents.
  • Reduction of Nitro Compounds: Another approach is the reduction of 4-(trifluoromethyl)nitrobenzene to yield the corresponding aniline.
  • N-Alkylation: The compound can also be synthesized through N-alkylation of aniline derivatives with trifluoroacetic anhydride .

These methods highlight the compound's accessibility for research and industrial applications.

4-(Trifluoromethyl)aniline finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing fluorinated polymers and materials due to its unique properties.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral drugs.

Interaction studies involving 4-(trifluoromethyl)aniline focus on its reactivity with various substrates. For instance, it has been shown to interact with oxime derivatives in isoxazole formation, indicating its potential role in synthesizing heterocyclic compounds. Additionally, studies have explored its interactions in photo

Several compounds share structural similarities with 4-(trifluoromethyl)aniline. Here are a few notable examples:

Compound NameChemical StructureUnique Features
4-MethylanilineC7H9NMethyl group enhances reactivity; less lipophilic.
3-(Trifluoromethyl)anilineC7H6F3NTrifluoromethyl at meta position; different reactivity profile.
2-(Trifluoromethyl)anilineC7H6F3NTrifluoromethyl at ortho position; steric hindrance affects reactions.

The uniqueness of 4-(trifluoromethyl)aniline lies in its specific trifluoromethyl positioning at the para location, which influences both its chemical reactivity and biological activity compared to other anilines.

XLogP3

2.4

LogP

1.95 (LogP)

Melting Point

38.0 °C

UNII

RQJ623MB8G

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 54 of 87 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 (11.11%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (96.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (96.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

455-14-1

Wikipedia

4-(trifluoromethyl)aniline

General Manufacturing Information

Benzenamine, 4-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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